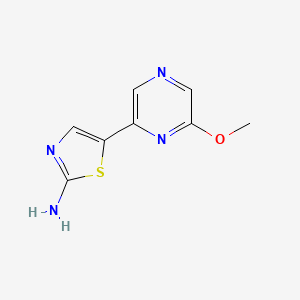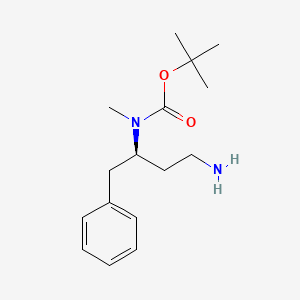
(R)-3-(N-Boc-N-methylamino)-4-phenyl-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-4-phenyl-2-butanone.
Reductive Amination: The chiral precursor undergoes reductive amination with N-Boc-N-methylamine in the presence of a reducing agent like sodium triacetoxyborohydride. This step forms the desired amine with the Boc protecting group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine.
Industrial Production Methods
Industrial production of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as crystallization or recrystallization to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Yields the free amine ®-3-(N-methylamino)-4-phenyl-butanamine.
Substitution: Forms various substituted amines depending on the electrophile used.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Chiral Catalysis: Utilized in the development of chiral catalysts for asymmetric synthesis.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Mecanismo De Acción
The mechanism of action of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine: is similar to other Boc-protected amines such as:
Uniqueness
Structural Features: The presence of a phenyl group and the specific chiral center make ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine unique compared to other Boc-protected amines.
Applications: Its specific structure allows for unique interactions in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H26N2O2 |
|---|---|
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(4)14(10-11-17)12-13-8-6-5-7-9-13/h5-9,14H,10-12,17H2,1-4H3/t14-/m0/s1 |
Clave InChI |
LBOLLFZVFNAIGT-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CCN)CC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CCN)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


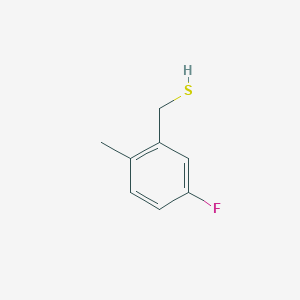

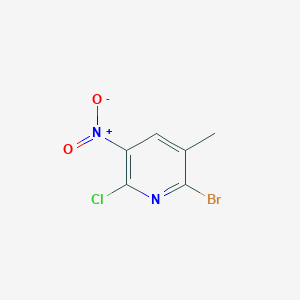
![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)

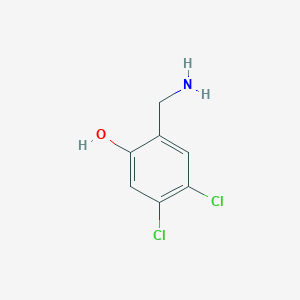

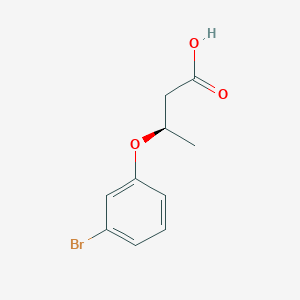
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)

![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
